molecular formula C13H19NO B1365691 4-(2-Methoxy-benzyl)-piperidine CAS No. 37581-33-2

4-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1365691
CAS No.: 37581-33-2
M. Wt: 205.3 g/mol
InChI Key: YIZXPHILNOGRDP-UHFFFAOYSA-N
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Description

4-(2-Methoxy-benzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom. The compound features a methoxybenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Scientific Research Applications

4-(2-Methoxy-benzyl)-piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Biochemical Analysis

Biochemical Properties

4-(2-Methoxy-benzyl)-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serotonin 5-HT2A receptor signaling pathway, which plays a role in various neurological processes . Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, studies have shown that high doses of this compound can lead to toxic effects, including alterations in neurotransmitter levels and behavioral changes . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes various metabolic transformations, including O-demethylation and hydroxylation, leading to the formation of several metabolites . These metabolic pathways can influence the overall biochemical activity of this compound and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain tissues, influencing its localization and activity . The distribution of this compound within the body can affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-benzyl)-piperidine typically involves the reaction of piperidine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-benzyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler piperidine derivative.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(2-Formyl-benzyl)-piperidine or 4-(2-Carboxy-benzyl)-piperidine.

    Reduction: 4-Benzyl-piperidine.

    Substitution: 4-(2-Azido-benzyl)-piperidine or 4-(2-Thio-benzyl)-piperidine.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-piperidine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-(2-Hydroxy-benzyl)-piperidine: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

    4-(2-Chloro-benzyl)-piperidine:

Uniqueness

4-(2-Methoxy-benzyl)-piperidine is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. These effects can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZXPHILNOGRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457313
Record name 4-(2-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37581-33-2
Record name 4-[(2-Methoxyphenyl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37581-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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